molecular formula C15H17NO B14529793 10-(Pyridin-3-yl)deca-3,5,7,9-tetraen-2-ol CAS No. 62695-70-9

10-(Pyridin-3-yl)deca-3,5,7,9-tetraen-2-ol

Cat. No.: B14529793
CAS No.: 62695-70-9
M. Wt: 227.30 g/mol
InChI Key: RHCFWTCFGIHVGW-UHFFFAOYSA-N
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Description

10-(Pyridin-3-yl)deca-3,5,7,9-tetraen-2-ol is a chemical compound characterized by a pyridine ring attached to a decatetraene backbone with a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Pyridin-3-yl)deca-3,5,7,9-tetraen-2-ol typically involves the coupling of a pyridine derivative with a polyene chain. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other coupling reactions under controlled conditions. The process may be optimized for yield and purity, with careful control of reaction temperature, solvent choice, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(Pyridin-3-yl)deca-3,5,7,9-tetraen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the polyene chain can be reduced to single bonds.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can reduce the double bonds.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions on the pyridine ring.

Major Products

    Oxidation: Formation of 10-(Pyridin-3-yl)deca-3,5,7,9-tetraen-2-one.

    Reduction: Formation of this compound with reduced double bonds.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

10-(Pyridin-3-yl)deca-3,5,7,9-tetraen-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 10-(Pyridin-3-yl)deca-3,5,7,9-tetraen-2-ol involves its interaction with molecular targets such as enzymes or receptors. The conjugated system of double bonds allows for electron delocalization, which can facilitate binding to specific sites on target molecules. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    10-(Pyridin-3-yl)deca-3,5,7,9-tetraen-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    5,10,15,20-tetra(3-pyridyl)porphyrin: Contains multiple pyridine rings and a porphyrin core, used in different applications.

Uniqueness

10-(Pyridin-3-yl)deca-3,5,7,9-tetraen-2-ol is unique due to its specific combination of a pyridine ring and a conjugated polyene chain with a hydroxyl group

Properties

CAS No.

62695-70-9

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

10-pyridin-3-yldeca-3,5,7,9-tetraen-2-ol

InChI

InChI=1S/C15H17NO/c1-14(17)9-6-4-2-3-5-7-10-15-11-8-12-16-13-15/h2-14,17H,1H3

InChI Key

RHCFWTCFGIHVGW-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC=CC=CC=CC1=CN=CC=C1)O

Origin of Product

United States

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